molecular formula C15H13ClN2O4 B5851933 5-chloro-N-(2,4-dimethylphenyl)-2-hydroxy-3-nitrobenzamide

5-chloro-N-(2,4-dimethylphenyl)-2-hydroxy-3-nitrobenzamide

Cat. No. B5851933
M. Wt: 320.73 g/mol
InChI Key: ATRVJNVDWULIPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-N-(2,4-dimethylphenyl)-2-hydroxy-3-nitrobenzamide is a chemical compound that has been widely studied for its potential use in scientific research. This compound is also known as CDNI, and it has been shown to have a range of interesting properties that make it useful for a variety of applications in the laboratory setting. In

Mechanism of Action

The mechanism of action of CDNI involves its binding to the active site of the COX-2 enzyme, thereby preventing its activity. CDNI has been shown to be a competitive inhibitor of COX-2, meaning that it competes with the natural substrate of the enzyme for binding to the active site. This inhibition leads to a decrease in the production of inflammatory mediators such as prostaglandins, which can reduce inflammation and pain.
Biochemical and Physiological Effects:
CDNI has been shown to have a range of biochemical and physiological effects. In addition to its inhibition of COX-2, CDNI has been shown to modulate the activity of other enzymes and proteins involved in inflammation and cancer. CDNI has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects. In terms of physiological effects, CDNI has been shown to reduce inflammation and pain in animal models of arthritis and cancer.

Advantages and Limitations for Lab Experiments

CDNI has several advantages for use in lab experiments. It is a well-characterized compound with a known synthesis method, making it easy to obtain and work with. CDNI is also a potent inhibitor of COX-2, making it useful for studying the role of this enzyme in inflammation and pain. However, CDNI does have some limitations. It is not selective for COX-2, meaning that it can also inhibit the activity of other enzymes and proteins. CDNI also has limited solubility in aqueous solutions, which can make it difficult to work with in some experiments.

Future Directions

There are several future directions for research on CDNI. One area of interest is the development of more selective COX-2 inhibitors based on the structure of CDNI. This could lead to the development of more effective and safer anti-inflammatory drugs. Another area of interest is the use of CDNI as a tool for studying protein-protein interactions involving p53 and its binding partners. Finally, there is potential for the use of CDNI in the development of new cancer therapies, given its ability to modulate the activity of enzymes and proteins involved in cancer progression.

Synthesis Methods

The synthesis of CDNI involves the reaction of 5-chloro-2-hydroxy-3-nitrobenzoic acid with 2,4-dimethylaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The resulting product is then purified using column chromatography to obtain pure CDNI. This synthesis method has been well-established in the literature, and it has been shown to be efficient and reliable.

Scientific Research Applications

CDNI has been used in a variety of scientific research applications, including studies of protein-protein interactions, enzyme inhibition, and drug discovery. CDNI has been shown to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. This inhibition has potential therapeutic applications for the treatment of inflammatory diseases such as arthritis and cancer. CDNI has also been used as a tool for studying protein-protein interactions, particularly those involving the tumor suppressor protein p53 and its binding partners.

properties

IUPAC Name

5-chloro-N-(2,4-dimethylphenyl)-2-hydroxy-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O4/c1-8-3-4-12(9(2)5-8)17-15(20)11-6-10(16)7-13(14(11)19)18(21)22/h3-7,19H,1-2H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATRVJNVDWULIPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C(C(=CC(=C2)Cl)[N+](=O)[O-])O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-(2,4-dimethylphenyl)-2-hydroxy-3-nitrobenzamide

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